molecular formula C19H18N2O2S B11491413 1-(2-hydroxy-5-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone

1-(2-hydroxy-5-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone

Cat. No.: B11491413
M. Wt: 338.4 g/mol
InChI Key: DXRVTPCLSNRCRG-UHFFFAOYSA-N
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Description

1-(2-hydroxy-5-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is an organic compound with a complex structure that includes both phenolic and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-5-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Aldol Condensation: The final step involves an aldol condensation between the thioether-imidazole compound and a phenolic aldehyde to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-5-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenolic compounds.

Scientific Research Applications

1-(2-hydroxy-5-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural similarity to biological molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-5-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The phenolic and imidazole groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thioether linkage may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone
  • 1-(2-hydroxy-5-methylphenyl)-2-[(1H-imidazol-2-yl)sulfanyl]ethanone

Uniqueness

1-(2-hydroxy-5-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone is unique due to the presence of both a methyl group on the phenolic ring and a phenyl group on the imidazole ring. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

1-(2-hydroxy-5-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylethanone

InChI

InChI=1S/C19H18N2O2S/c1-13-8-9-17(22)15(10-13)18(23)12-24-19-20-11-16(21(19)2)14-6-4-3-5-7-14/h3-11,22H,12H2,1-2H3

InChI Key

DXRVTPCLSNRCRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)CSC2=NC=C(N2C)C3=CC=CC=C3

Origin of Product

United States

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